molecular formula C22H21ClN4 B12216983 3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12216983
M. Wt: 376.9 g/mol
InChI Key: VPIQZRQKZICQTK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl and dimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its pyrazolo[1,5-a]pyrimidine core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H21ClN4

Molecular Weight

376.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H21ClN4/c1-13-9-14(2)11-19(10-13)25-20-12-15(3)24-22-21(16(4)26-27(20)22)17-5-7-18(23)8-6-17/h5-12,25H,1-4H3

InChI Key

VPIQZRQKZICQTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

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